N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide
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Description
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine, which is a type of triazolopyridazine . Triazolopyridazines are a class of compounds that contain a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, fused to a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds of similar structure are often synthesized from monosubstituted tetrazine or tetrazine-based fused rings . The synthesis of these compounds can be complex and requires careful control of reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant for a compound like this include its melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Anti-asthmatic Activities
A study reported the synthesis and evaluation of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, which were tested for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds in this series showed significant anti-asthmatic activity, suggesting potential applications in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).
Antimicrobial Activities
Research into the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown these compounds to exhibit antibacterial and antifungal activities. This suggests their potential application in developing new antimicrobial agents (Hassan, 2013).
Antitumor Activities
Several studies have synthesized and evaluated the cytotoxic activities of different triazolo and pyridazine derivatives against cancer cell lines. For example, compounds with pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine structures demonstrated significant antitumor activity against prostate and lung cancer cell lines, indicating their potential as cancer therapeutics (Fares et al., 2014).
Carbonic Anhydrase Inhibitors
A study on benzenesulfonamides incorporating 1,3,5-triazine moieties reported their inhibition of several carbonic anhydrase isozymes, including those associated with tumors. This highlights their potential application in managing hypoxic tumors (Garaj et al., 2005).
Antioxidant and Enzyme Inhibition
Compounds incorporating 1,3,5-triazine moieties were evaluated for their antioxidant properties and inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These activities suggest their potential use in treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,3,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2S/c1-14-7-8-17(11-15(14)2)30(28,29)25(6)16-12-26(13-16)19-10-9-18-22-23-20(21(3,4)5)27(18)24-19/h7-11,16H,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYANLGQGUBGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C(C)(C)C)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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